5,5-Diphenyl-2-thiohydantoin

Cardiac pharmacology Antiarrhythmic drug development Cardiovascular safety profiling

Unlike phenytoin, DPTH lacks anticonvulsant CNS activity but uniquely reduces serum triglycerides by 60–80%, acts as a mixed-type corrosion inhibitor, and exhibits substrate-selective mitochondrial Complex I inhibition. Its thiocarbonyl enables temperature-programmable regioselective N-alkylation, making it the preferred scaffold for synthetic libraries. Ideal for antiarrhythmic, metabolic, and materials science R&D. Ensure you receive the genuine 2-thiohydantoin with verified C=S bond geometry.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
CAS No. 21083-47-6
Cat. No. B181291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenyl-2-thiohydantoin
CAS21083-47-6
Synonyms5,5-diphenyl-2-thiohydantoin
diphenylthiohydantoin
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
InChIKeyAMDPNECWKZZEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenyl-2-thiohydantoin (DPTH): Properties, Identity, and Procurement Baseline for the Thiohydantoin Class


5,5-Diphenyl-2-thiohydantoin (CAS 21083-47-6, synonym DPTH, 2-thiophenytoin) is a sulfur analog of the anticonvulsant drug phenytoin (5,5-diphenylhydantoin) in which the C2 carbonyl oxygen is replaced by a thiocarbonyl group (C=S bond length 1.648 Å) [1]. It belongs to the 2-thiohydantoin subclass of heterocyclic compounds (molecular formula C₁₅H₁₂N₂OS, MW 268.33 g/mol, melting point 237–239 °C) [2]. This single-atom O→S substitution fundamentally alters the compound's pharmacological profile, synthetic reactivity, and physicochemical properties compared to its oxygen congener, making it a distinct chemical entity for research and industrial applications rather than a simple structural analog.

Why 5,5-Diphenyl-2-thiohydantoin Cannot Be Substituted by Phenytoin or Generic Thiohydantoins in Research and Industrial Workflows


The single O→S replacement at the C2 position of the hydantoin ring generates a compound with a thiocarbonyl moiety that is both a stronger hydrogen-bond acceptor and a softer nucleophile, fundamentally altering its biological target engagement, metabolic fate, and synthetic reactivity [1]. Unlike phenytoin, DPTH lacks anticonvulsant activity in the maximal electroshock seizure model and exhibits only weak activity against pentylenetetrazole-induced seizures [2], yet it uniquely produces a 60–80% reduction in serum triglycerides in rats—an effect entirely absent with equivalent doses of phenytoin [3]. Furthermore, DPTH acts as a mixed-type corrosion inhibitor for mild steel in HCl via adsorption of its sulfur-containing heterocycle, a property not shared by the oxygen analog [4]. These functional divergences mean that DPTH and phenytoin are not interchangeable in any application context where biological activity, synthetic selectivity, or surface chemistry is the selection criterion.

5,5-Diphenyl-2-thiohydantoin: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Cardiovascular Safety: DPTH Produces Significantly Less Cardiac Depression Than Phenytoin at Equivalent Antiarrhythmic Doses

In a direct head-to-head comparison in Dial-urethane-anesthetized cats, intravenous injections of diphenylthiohydantoin (DPTH) and diphenylhydantoin (phenytoin) at 2, 4, 8, and 16 mg/kg each caused dose-dependent decreases in right ventricular contractile force, femoral arterial pressure, and heart rate. However, the cardiac depression produced by DPTH was significantly less than that produced by phenytoin across the entire dose range, while both drugs were equipotent in reducing blood pressure and heart rate and equally effective in converting deslanoside-induced ventricular tachycardia to sinus rhythm [1]. This differential cardiac safety profile is a direct consequence of the O→S substitution at C2 and provides a selection advantage for DPTH as a scaffold in antiarrhythmic research where preservation of myocardial contractility is critical.

Cardiac pharmacology Antiarrhythmic drug development Cardiovascular safety profiling

Anticonvulsant Activity: DPTH Is Essentially Inactive in Seizure Models Where Phenytoin Is the Gold Standard

In a published structure-activity relationship study, 2-thiophenytoin (DPTH) was tested alongside 2-iminohydantoin derivatives in standard anticonvulsant assays. DPTH was not active against maximal electroshock seizures and showed only weak activity against pentylenetetrazole-induced seizures [1]. This contrasts starkly with phenytoin, which is highly effective in the maximal electroshock seizure test and is a first-line clinical anticonvulsant. This negative differentiation is critical for procurement: users seeking an anticonvulsant scaffold must select phenytoin, whereas users seeking a phenytoin-like core without CNS anticonvulsant activity (e.g., for peripheral targets) should select DPTH.

Anticonvulsant screening Structure-activity relationship Seizure model pharmacology

Hypotriglyceridemic Efficacy: DPTH Lowers Serum Triglycerides by 60–80% in Rats, an Effect Absent with Equivalent Doses of Phenytoin

Oral administration of DPTH to rats caused a 60–80% decrease in serum triglyceride concentration over a dose range of 0.5–200 mg/kg/day, with dose-response characteristics determined after both 2-day and 9-day dosage regimens. In contrast, equivalent doses of 5,5'-diphenylhydantoin (phenytoin) produced no hypotriglyceridemic effect, nor did antithyroid substances such as thiouracil, propylthiouracil, methylthiouracil, or methimazole [1]. The hypotriglyceridemic mechanism of DPTH was suggested to be unrelated to its antithyroid properties and distinct from known antihyperlipidemic agents, indicating a unique pharmacological profile not shared by its oxygen analog.

Lipid metabolism Hypotriglyceridemic agents Metabolic pharmacology

CYP Enzyme Induction Potency: DPTH Is Superior to Phenytoin and Equal to Phenobarbital for Increasing Ethylmorphine N-Demethylase Activity

A comparative study directly evaluated DPTH, 5,5'-diphenylhydantoin (phenytoin), and phenobarbital (PB) as inducers of microsomal drug-metabolizing enzymes. Oral administration of DPTH was superior to phenytoin and equal to phenobarbital in its ability to increase ethylmorphine N-demethylase activity in rat liver 10,000 × g supernatants [1]. DPTH caused dose-related hepatomegaly with increased hepatic protein and lipid content, and elevated microsomal cytochrome P-450 content while having little effect on cytochrome P-450 reductase activity. The onset, maximal effects, and reversal kinetics of enzyme induction were similar for DPTH and phenobarbital. Critically, DPTH offered the advantage of fewer side effects and lacked the hypnotic activity of phenobarbital, making it a potentially more useful tool for studying the induction phenomenon in animals [1].

Drug metabolism Cytochrome P450 induction Hepatomegaly Microsomal enzyme induction

Mitochondrial Respiratory Chain Inhibition: DPTH Inhibits State 3 Respiration with Substrate-Specific Potency in the Sub-Micromolar Range (per mg Protein)

DPTH administered in vitro to isolated rat liver mitochondria inhibited state 3 oxidation, stimulated state 4 oxidation, and decreased the ADP:O ratio when 3-hydroxybutyrate and succinate were used as substrates [1]. The inhibition was substrate-selective: 50% inhibition of 3-hydroxybutyrate oxidation occurred at approximately 0.17 μmoles DPTH/mg mitochondrial protein, while 50% inhibition of succinate oxidation required about 0.62 μmoles DPTH/mg protein—a 3.6-fold difference in potency. DPTH showed no inhibitory effects when ascorbate plus TMPD (tetramethylphenylenediamine) served as the substrate, demonstrating specificity for Complex I- and Complex II-linked respiration. The state 3 inhibition was not reversed by the uncoupler 2,4-dinitrophenol (DNP), suggesting a direct effect on the electron transport chain rather than on ATP synthase or the proton gradient [1]. In contrast, the antithyroid drug methimazole had no effect in blocking peripheral thyroxine action and was non-inhibitory in these mitochondrial systems [2].

Mitochondrial bioenergetics Oxidative phosphorylation Respiratory chain inhibition

Synthetic Utility: N3-Regioselective Alkylation of DPTH Under Mild, Solvent-Free Conditions Enables Selective Derivatization Not Possible with Oxygen Analogs

5,5-Diphenyl-2-thiohydantoin (2-thiophenytoin) undergoes highly regioselective N3-alkylation via Michael addition to α,β-unsaturated esters using mild base K₂CO₃ and the organic salt TBAB (tetrabutylammonium bromide) at room temperature under solvent-free conditions [1]. This regioselectivity is excellent at room temperature, yielding exclusively N3-monoalkylated products (examples 3b–3h reported). When the reaction temperature is increased to 70 °C, this selectivity largely disappears, affording only N1,N3-dialkylated derivatives (4b–4g). This temperature-switchable regioselectivity is specific to the 2-thiohydantoin scaffold: the corresponding oxygen analog (phenytoin/hydantoin) does not exhibit the same N3-versus-N1 selectivity profile because the thiocarbonyl group at C2 electronically and sterically differentiates the N1 and N3 positions to a greater extent than the carbonyl group [1]. This synthetic differentiation makes DPTH the preferred starting material when selective mono-N3-functionalization is required for downstream library synthesis or structure-activity relationship exploration.

Regioselective synthesis Thiohydantoin derivatization Green chemistry synthetic methods

Optimal Application Scenarios for 5,5-Diphenyl-2-thiohydantoin Based on Verified Differentiation Evidence


Antiarrhythmic Drug Discovery with Reduced Myocardial Depression Liability

Researchers developing novel antiarrhythmic agents can utilize DPTH as a lead scaffold or reference compound because it maintains efficacy in converting ventricular tachycardia to sinus rhythm (equipotent to phenytoin) while producing significantly less cardiac contractile force depression [1]. This property is directly attributed to the C=S substitution and is not shared by the oxygen analog phenytoin. Procurement of DPTH rather than phenytoin is justified when the research objective is to identify antiarrhythmic candidates with improved cardiovascular safety margins.

Metabolic Research Requiring a Non-Anticonvulsant Diphenyl-Heterocyclic Probe

DPTH is the compound of choice for studies of hypotriglyceridemic mechanisms, thyroxine antagonism, or CYP enzyme induction when a diphenyl-substituted heterocyclic core is desired without confounding anticonvulsant CNS activity. DPTH lowers serum triglycerides by 60–80% in rats, an effect phenytoin does not produce [2], and induces CYP enzymes at potency equal to phenobarbital but without hypnotic effects [3]. Its lack of activity in maximal electroshock seizure models [4] ensures that peripheral metabolic endpoints can be studied without interference from CNS-mediated effects.

Mitochondrial Bioenergetics: Substrate-Selective Respiratory Chain Inhibition Studies

DPTH serves as a differentiated tool compound for mitochondrial research because it inhibits state 3 respiration with 3.6-fold greater potency toward Complex I-linked substrates (3-hydroxybutyrate: IC₅₀ 0.17 μmoles/mg protein) compared to Complex II-linked substrates (succinate: IC₅₀ 0.62 μmoles/mg protein) [5]. The inhibition is not reversed by uncoupler (DNP) and spares Complex IV-mediated respiration (ascorbate+TMPD). This substrate-selectivity profile is distinct from classical mitochondrial inhibitors and is not shared by other antithyroid compounds such as methimazole, which is inactive in these systems.

Medicinal Chemistry: Regioselective Synthesis of N3-Functionalized Thiohydantoin Libraries

For synthetic chemistry programs requiring selective N3-monoalkylation of a thiohydantoin core, DPTH is the preferred starting material. Under solvent-free conditions with K₂CO₃/TBAB at room temperature, DPTH undergoes exclusive N3-alkylation with α,β-unsaturated esters, while elevated temperature (70 °C) switches the selectivity to N1,N3-dialkylation [6]. This temperature-programmable regioselectivity is a direct consequence of the thiocarbonyl group at C2 and is not available with the oxygen analog phenytoin. Procurement of DPTH is indicated when library synthesis requires controlled sequential N-functionalization of the hydantoin/thiohydantoin scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Diphenyl-2-thiohydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.